3-氨基-5-叔丁基噻吩-2-腈

描述

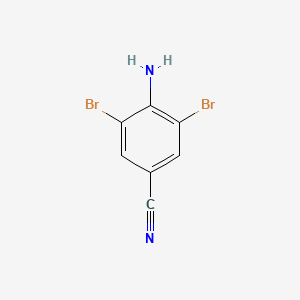

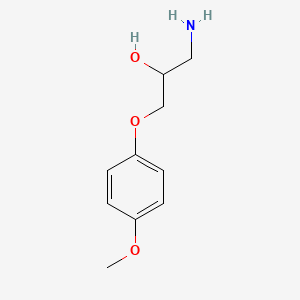

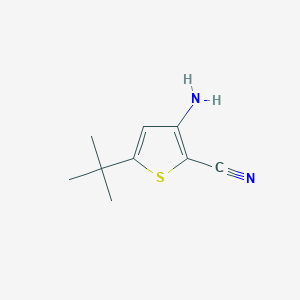

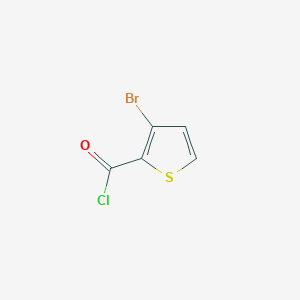

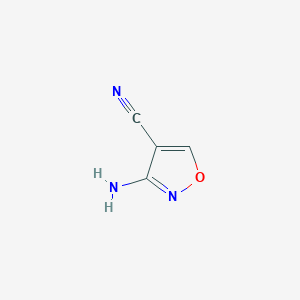

3-Amino-5-tert-butylthiophene-2-carbonitrile is a compound that falls within the category of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are analogous to benzene, with one of the carbon atoms replaced by sulfur. The specific compound is not directly studied in the provided papers, but its structure can be inferred to contain an amino group at the 3-position, a tert-butyl group at the 5-position, and a carbonitrile group at the 2-position of the thiophene ring.

Synthesis Analysis

The synthesis of related 2-aminothiophene-3-carbonitrile derivatives is described in the first paper, where a stereoselective method is proposed for the synthesis of trans-isomers of these compounds . The method involves base-catalyzed reactions of phenacyl thiocyanate with 3-(het)aryl-2-cyanoprop-2-enethioamides. One of the compounds synthesized, (4R,5S/4S,5R)-2-Amino-5-benzoyl-4-(2-chlorophenyl)-4,5-dihydrothiophene-3-carbonitrile, was structurally characterized by X-ray diffraction analysis, which provides insights into the molecular structure of these types of compounds .

Molecular Structure Analysis

The molecular structure of 2-aminothiophene derivatives is crucial for their chemical properties and reactivity. The X-ray diffraction analysis mentioned in the first paper provides detailed information about the stereochemistry of the synthesized compounds . Although the specific molecular structure of 3-Amino-5-tert-butylthiophene-2-carbonitrile is not provided, it can be assumed that the tert-butyl and amino groups would influence the electron density and steric hindrance on the thiophene ring, affecting its reactivity and physical properties.

Chemical Reactions Analysis

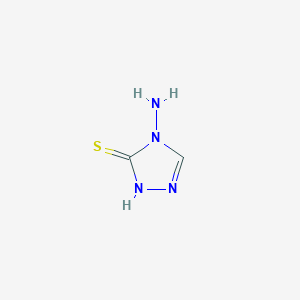

The second paper discusses the reactions of 2-aminothiophene-3-carbonitriles with various heterocumulenes . The expected thieno[2,3-d]pyrimidine derivatives were not obtained; instead, the reaction yielded substituted dithieno-[2',3':4,3][2',3':8,9]pyrimido[3,4-a]pyrimid-7-thiones and dithieno[2',3':4,3][2',3':8,9]pyrimido[3,4-a]pyrimid-7-ones . The reactions with carbon disulfide resulted in a mixture of products, with the ratio depending on the substituents at the 4,5-position of the starting material . These findings suggest that 3-Amino-5-tert-butylthiophene-2-carbonitrile could also undergo interesting reactions with heterocumulenes, potentially leading to a variety of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the papers do not directly provide physical and chemical properties of 3-Amino-5-tert-butylthiophene-2-carbonitrile, the properties of similar compounds can offer some insights. The presence of the amino group is likely to increase the compound's polarity and potentially its solubility in polar solvents. The tert-butyl group is bulky and could affect the boiling point and melting point of the compound by increasing steric hindrance. The carbonitrile group is electron-withdrawing, which could influence the acidity of the amino hydrogen and the overall reactivity of the molecule. The studies mentioned do not provide specific case studies on the physical properties of these compounds, but they do offer a framework for understanding how different substituents on the thiophene ring can affect the compound's characteristics .

科学研究应用

抗肿瘤应用

3-氨基-5-叔丁基噻吩-2-腈衍生物因其潜在的抗肿瘤特性而受到探索。一项研究重点关注使用 Gewald 方法合成的 2-氨基噻吩衍生物的新靶点,证明了其在人肿瘤细胞系(即肝细胞癌和乳腺癌)中抑制肿瘤细胞生长的作用,表明其作为抗肿瘤剂的潜力 (Khalifa 和 Algothami,2020)。

缓蚀

研究表明噻吩衍生物在酸性环境中抑制低碳钢腐蚀的功效。例如,一项使用 5-(苯硫基)-3H-吡咯-4-腈作为缓蚀剂的研究证明了它们在保护 1 M HCl 溶液中的低碳钢中的有效性,充当阳极型缓蚀剂 (Verma 等,2015)。

超分子化学和微波定向合成

有研究使用噻吩衍生物进行微波定向区域分异合成 1,2-三芳基,突出了微波辐射在改变超分子化学中的反应途径和结果方面的效用 (Singh 等,2016)。

结构研究和 X 射线分析

已经对使用 1-叔丁基-5-(芳基亚氨基)-1H-吡咯-3-腈合成 N-(吡咯-2-基)胺进行了研究,包括 X 射线结构分析,以了解它们的分子构象和相互作用 (Macías 等,2018)。

有机-无机二极管中的光伏特性

对噻吩衍生物的研究探索了它们的光伏特性,特别是在有机-无机光电二极管制造的背景下。这包括在各种条件下研究异质结二极管的电学特性 (Zeyada 等,2016)。

抗菌和抗真菌应用

2-氨基噻吩-3-腈的衍生物已被合成并测试其抗菌和抗真菌活性。这些化合物在对抗微生物和真菌感染方面显示出有希望的结果 (Al-Omran 等,2002)。

新型材料合成

在新型材料的合成中,一项研究通过 Gewald 反应证明了 2-氨基-4-二茂铁基噻吩-3-腈的制备,旨在开发新的光电和磁性材料 (Rodlovskaya 和 Vasnev,2019)。

属性

IUPAC Name |

3-amino-5-tert-butylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-9(2,3)8-4-6(11)7(5-10)12-8/h4H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOOZZBIGDJRKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(S1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384575 | |

| Record name | 3-Amino-5-tert-butylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-tert-butylthiophene-2-carbonitrile | |

CAS RN |

677277-39-3 | |

| Record name | 3-Amino-5-tert-butylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B1273780.png)